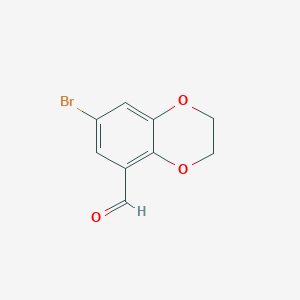![molecular formula C23H27N3O4S B2536651 4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-25-9](/img/structure/B2536651.png)
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as DESAQ, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DESAQ has been shown to exhibit promising anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Scientific Research Applications
Polymorphs and Salts Characterization
Research on compounds like "4-nitro-N-(quinolin-8-yl)benzamide" has focused on characterizing polymorphs and salts arising from differences in packing patterns. Such studies are crucial for understanding the crystalline forms these compounds can take, which is essential for drug formulation and the development of materials with specific physical properties. The research demonstrates the role of different solvents in guiding the crystallization of these polymorphs, highlighting the importance of solvent choice in the synthesis and characterization of new compounds (Khakhlary & Baruah, 2014).
Remote Sulfonylation Techniques
Another study focused on the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates, leading to the development of environmentally benign byproducts. This method emphasizes the importance of developing less odorous and more environmentally friendly synthetic pathways for creating compounds with potential applications in medicinal chemistry and materials science (Xia et al., 2016).
Synthesis and Biological Activity
Further research into the synthesis and biological activity of derivatives related to the compound of interest reveals the potential for creating novel agents with antimicrobial or other pharmacologically relevant properties. Studies on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, for instance, have been conducted with the aim of finding potent antimicrobial agents, showcasing the broad spectrum of potential applications for compounds within this chemical space (Holla et al., 2006).
Advanced Synthetic Methods
Research into advanced synthetic methods for related compounds, such as the synthesis and unique properties of derivatives involving sulfamoyl and benzamide groups, opens up possibilities for creating materials and drugs with tailored properties. These studies contribute to the fundamental understanding of chemical synthesis and the development of new methodologies for producing complex molecules (Nakayama et al., 1998).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-26(5-2)31(29,30)20-10-8-17(9-11-20)22(27)24-13-12-19-15-18-7-6-16(3)14-21(18)25-23(19)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDWAYNNCXYFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536570.png)

![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)

![5-chloro-2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2536577.png)
![[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid](/img/structure/B2536578.png)
![(4-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2536579.png)





